Plk4-IN-3
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Overview
Description
PLK4-IN-1 is a small molecule inhibitor that targets Polo-like kinase 4 (PLK4), a serine/threonine protein kinase. PLK4 plays a crucial role in centriole duplication during the cell cycle, and its dysregulation is associated with various cancers . Inhibiting PLK4 can lead to centrosome depletion, genomic instability, and ultimately, cancer cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PLK4-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of PLK4-IN-1 is synthesized through a series of reactions, such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s binding affinity and selectivity towards PLK4.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of PLK4-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
PLK4-IN-1 undergoes various chemical reactions, including:
Oxidation: PLK4-IN-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of PLK4-IN-1, each with potentially different biological activities and properties .
Scientific Research Applications
PLK4-IN-1 has a wide range of scientific research applications, including:
Cancer Research: PLK4-IN-1 is extensively studied for its potential to inhibit cancer cell proliferation by targeting PLK4, which is overexpressed in various cancers.
Cell Cycle Studies: Researchers use PLK4-IN-1 to study the role of PLK4 in centriole duplication and cell cycle regulation.
Drug Development: PLK4-IN-1 serves as a lead compound for developing new anticancer drugs targeting PLK4.
Biological Pathways: It is used to investigate the molecular pathways involved in centriole duplication and genomic stability.
Mechanism of Action
PLK4-IN-1 exerts its effects by selectively inhibiting the kinase activity of PLK4. This inhibition disrupts centriole duplication, leading to centrosome depletion and genomic instability. The molecular targets include the kinase domain of PLK4, and the pathways involved are related to cell cycle regulation and centrosome function .
Comparison with Similar Compounds
PLK4-IN-1 is compared with other PLK4 inhibitors, such as CFI-400945 and Centrinone B. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties . PLK4-IN-1 is unique due to its specific binding affinity and effectiveness in preclinical cancer models .
List of Similar Compounds
Properties
Molecular Formula |
C18H14IN3O2 |
---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
(2'S,3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13-,18-/m0/s1 |
InChI Key |
ASLOEJIVGTXGIM-UGSOOPFHSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C4=CC5=NNC(=C5C=C4)I |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I |
Origin of Product |
United States |
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